9-(p-(Hexylamino)anilino)acridine
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Overview
Description
9-(p-(Hexylamino)anilino)acridine is a derivative of acridine, a class of heterocyclic compounds characterized by a planar aromatic surface and three fused six-membered rings. Acridines have been utilized since the 19th century for the production of dyes and medications . This compound, like other acridine derivatives, exhibits a range of pharmacological activities, making it valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-(Hexylamino)anilino)acridine typically involves the reaction of acridine derivatives with hexylamine under controlled conditions. The process may include steps such as:
Nitration: Introduction of a nitro group to the acridine ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Reaction of the amino group with hexylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(p-(Hexylamino)anilino)acridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, each with unique pharmacological properties .
Scientific Research Applications
9-(p-(Hexylamino)anilino)acridine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Acts as a DNA intercalator, useful in studying DNA interactions.
Industry: Utilized in the production of dyes and fluorescent probes.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This mechanism is crucial for its anticancer and antimicrobial activities . The molecular targets include DNA and various enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
9-Anilinoacridine: A parent compound with similar DNA intercalating properties.
Amsacrine: An anticancer agent with a similar mechanism of action.
Quinacrine: Known for its antimalarial and anticancer activities.
Uniqueness
9-(p-(Hexylamino)anilino)acridine stands out due to its specific substitution with hexylamine, which enhances its lipophilicity and potentially its ability to penetrate cell membranes, making it more effective in certain applications .
Properties
CAS No. |
75775-91-6 |
---|---|
Molecular Formula |
C25H27N3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-N-acridin-9-yl-1-N-hexylbenzene-1,4-diamine |
InChI |
InChI=1S/C25H27N3/c1-2-3-4-9-18-26-19-14-16-20(17-15-19)27-25-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)25/h5-8,10-17,26H,2-4,9,18H2,1H3,(H,27,28) |
InChI Key |
JATOTVFVQYRPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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